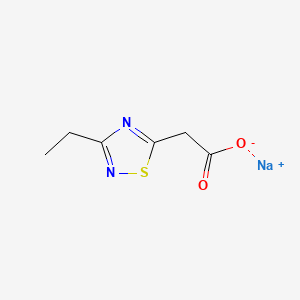
sodium2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent.
Medicine: Thiadiazole derivatives, including sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate, are investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of certain plant pathogens.
Mecanismo De Acción
The mechanism of action of sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to the inhibition of their growth and proliferation. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.
Comparación Con Compuestos Similares
Sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate can be compared with other thiadiazole derivatives:
Similar Compounds: 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole.
Uniqueness: The presence of the ethyl group at the 3-position and the acetate moiety at the 2-position of the thiadiazole ring imparts unique chemical and biological properties to sodium 2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate. These structural features enhance its solubility, stability, and bioactivity compared to other thiadiazole derivatives.
Propiedades
IUPAC Name |
sodium;2-(3-ethyl-1,2,4-thiadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-2-4-7-5(11-8-4)3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXYJNAPTNOJPA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
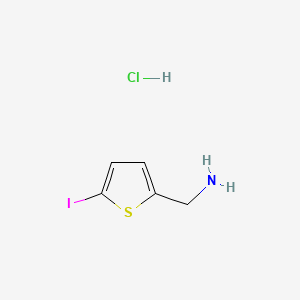
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

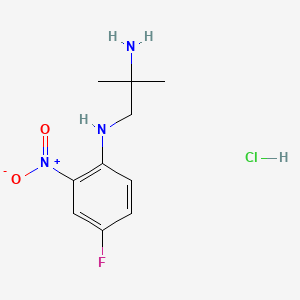
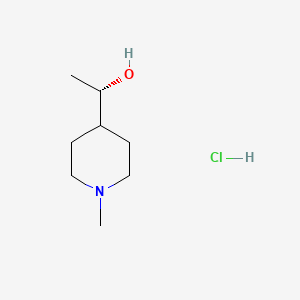
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
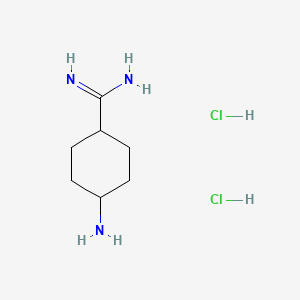
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans](/img/structure/B6608219.png)
